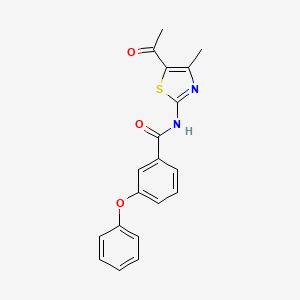

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide

描述

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide is a thiazole-based benzamide derivative characterized by a 3-phenoxy-substituted benzamide moiety linked to a 5-acetyl-4-methylthiazol-2-yl group. The acetyl and methyl groups on the thiazole ring may enhance metabolic stability, while the phenoxy group on the benzamide moiety could influence lipophilicity and target binding .

属性

IUPAC Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3S/c1-12-17(13(2)22)25-19(20-12)21-18(23)14-7-6-10-16(11-14)24-15-8-4-3-5-9-15/h3-11H,1-2H3,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXRHRWLUFGIBFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide typically involves the reaction of 5-acetyl-4-methyl-1,3-thiazole-2-amine with 3-phenoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

化学反应分析

Types of Reactions

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenoxy derivatives.

科学研究应用

Anticancer Activity

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide has demonstrated notable anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines.

Case Study: Anticancer Efficacy

A study published in ACS Omega investigated the anticancer activity of related thiazole derivatives. The compounds exhibited significant growth inhibition against several cancer cell lines, with percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% across different tests . The mechanism of action often involves inducing apoptosis in cancer cells, making these compounds promising candidates for further development.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research indicates that thiazole derivatives can act against a range of pathogenic microorganisms, including bacteria and fungi.

Case Study: Antimicrobial Testing

In a recent study, a series of thiazole-based compounds were synthesized and tested for their antimicrobial activity against various strains. The results showed that certain derivatives had effective inhibitory concentrations against both Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antimicrobial agents from this chemical class .

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes, particularly acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases such as Alzheimer’s.

Case Study: Acetylcholinesterase Inhibition

Research demonstrated that compounds containing thiazole rings exhibit strong AChE inhibitory activity. For instance, a derivative was found to have an IC50 value of 2.7 µM, indicating potent inhibition that could potentially aid in the management of Alzheimer’s disease . This suggests that modifications to the thiazole structure could enhance therapeutic efficacy.

Summary Table of Applications

作用机制

The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The phenoxybenzamide moiety can enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, such as antimicrobial activity or inhibition of specific enzymes.

相似化合物的比较

Comparison with Structurally Similar Compounds

Antimicrobial and Antiparasitic Activity

- N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide (): Demonstrates antiparasitic activity by inhibiting pyruvate:ferredoxin oxidoreductase (PFOR), a key enzyme in anaerobic organisms .

- Compounds 59–62 (): 3-Phenoxybenzamide derivatives with oxadiazole substituents exhibit potent activity against multidrug-resistant (MDR) bacteria, likely due to enhanced membrane penetration from the phenoxy group .

Anti-Inflammatory and Enzyme Inhibition

- N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (): Non-selective COX-1/COX-2 inhibitor (IC₅₀ = 9.01 ± 0.01 mM for COX-1) due to hydrophobic interactions with the enzyme active site .

- N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide (hypothesized): The phenoxy group may enhance COX-2 selectivity, though experimental validation is required.

Anticancer Activity

生物活性

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure

The compound can be represented by the following structural formula:

Antimicrobial Properties

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial activity. In a study evaluating various thiazole compounds, it was found that modifications to the thiazole ring enhanced antibacterial efficacy against Gram-positive and Gram-negative bacteria. Specifically, compounds with electron-withdrawing groups showed improved activity due to increased lipophilicity and membrane penetration .

Anticancer Activity

Thiazole derivatives have been investigated for their anticancer properties. A study reported that certain thiazole-based compounds demonstrated cytotoxic effects against multiple cancer cell lines, including MDA-MB-231 (breast cancer) and HCT116 (colon cancer) cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 | 15.2 |

| This compound | HCT116 | 12.8 |

Enzyme Inhibition

This compound has also been studied for its enzyme inhibitory properties. It was found to inhibit α-amylase and urease effectively in vitro. The inhibition mechanism involves competitive binding to the active site of these enzymes, which is critical in managing conditions like diabetes and gastric ulcers .

Case Study 1: Anticancer Efficacy

In vitro studies demonstrated that this compound significantly reduced cell viability in breast cancer cell lines. The compound was tested in various concentrations (0–50 µM), revealing an IC50 value of 15.2 µM against MDA-MB-231 cells. Flow cytometry analysis indicated an increase in apoptotic cells at higher concentrations .

Case Study 2: Antimicrobial Activity

A screening of thiazole derivatives showed that this compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 10 µg/mL and 15 µg/mL respectively. These results suggest its potential application as a therapeutic agent in treating bacterial infections .

常见问题

Q. What are the optimized synthetic routes for N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of thiazole-acetyl derivatives typically involves condensation of α-halo ketones with thioamides under acidic conditions, followed by acetylation using acetic anhydride in the presence of a base like pyridine . For the phenoxybenzamide moiety, coupling reactions (e.g., Suzuki or Ullmann-type) with aryl halides and phenols under palladium catalysis are recommended. Yield optimization requires precise control of stoichiometry, temperature (e.g., 60–80°C for acetylation), and solvent polarity. For example, using DMF as a solvent for nucleophilic substitutions can enhance reaction efficiency compared to THF .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR confirms the acetyl group (δ ~2.5 ppm for CH₃ in ¹H NMR) and thiazole ring protons (δ 6.5–7.5 ppm). The phenoxybenzamide aromatic protons appear as multiplet signals .

- HRMS : Exact mass analysis (e.g., via ESI-TOF) validates molecular formula consistency. For example, a molecular ion peak at m/z 385.0821 ([M+H]⁺) matches C₂₀H₁₇N₂O₃S₂ .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) using gradient elution (acetonitrile/water with 0.1% TFA) .

Q. What preliminary biological screening approaches are suitable for this compound?

Methodological Answer:

- Anticancer Activity : Follow the NCI-60 Human Tumor Cell Line Screen protocol, testing at 10 μM concentrations across leukemia, melanoma, and solid tumor cell lines. IC₅₀ values are determined via MTT assays .

- Enzyme Inhibition : Use fluorescence-based kinase assays (e.g., GSK-3β inhibition) with ATP-competitive binding studies. Pre-incubate the compound (1–100 μM) with recombinant enzyme and substrate (e.g., phospho-glycogen synthase peptide) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound?

Methodological Answer:

- Crystallization : Grow crystals via vapor diffusion (e.g., dichloromethane/hexane) and collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Refinement : Use SHELXL (via Olex2 GUI) for structure solution. Key parameters: R₁ < 0.05, wR₂ < 0.15, and data-to-parameter ratio > 15. Validate hydrogen bonding (e.g., N–H⋯O interactions) and torsional angles in the thiazole-phenoxy linkage .

Q. How to address contradictory bioactivity data (e.g., in vitro vs. in vivo efficacy)?

Methodological Answer:

- Pharmacokinetic Profiling : Assess plasma stability (e.g., incubation with mouse liver microsomes) and blood-brain barrier penetration using PAMPA assays. Low bioavailability may explain in vivo inefficacy despite in vitro potency .

- Metabolite Identification : Use LC-MS/MS to detect acetylated or oxidized metabolites. Compare fragmentation patterns with synthetic standards .

Q. What computational strategies support structure-activity relationship (SAR) studies?

Methodological Answer:

- Docking Simulations : Model the compound into target proteins (e.g., GSK-3β or tyrosine kinases) using AutoDock Vina. Focus on binding pocket interactions (e.g., π-π stacking with Phe67 in GSK-3β) .

- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess conformational stability. Analyze RMSD (<2 Å) and ligand-protein hydrogen bond occupancy (>70%) .

Q. How can regioselectivity challenges in thiazole functionalization be overcome?

Methodological Answer:

- Directing Groups : Introduce a nitro or acetyl group at C4 of the thiazole to bias electrophilic substitution at C5. For example, bromination with NBS in DMF yields 5-bromo-4-methylthiazole derivatives .

- Cross-Coupling : Use Pd(OAc)₂/XPhos catalysis for Suzuki-Miyaura reactions with arylboronic acids. Optimize ligand-to-metal ratio (1:1) to minimize homocoupling .

Data Contradiction Analysis

Q. How to reconcile discrepancies between computational binding predictions and experimental IC₅₀ values?

Methodological Answer:

- Free Energy Calculations : Perform MM/GBSA or MM/PBSA to estimate ΔG binding. Compare with experimental ΔG derived from ITC (isothermal titration calorimetry).

- Solvent Effects : Re-dock the compound using explicit solvent models (e.g., TIP3P water) in Desmond. Entropic penalties from rigid ligand conformations may explain overestimated docking scores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。